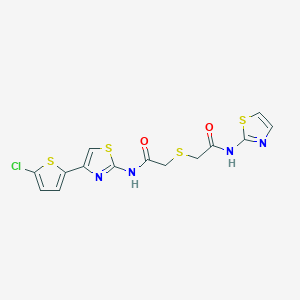
Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate, also known as MIP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of DPP-4. This enzyme is responsible for the degradation of incretin hormones, which play a key role in the regulation of blood glucose levels. By inhibiting DPP-4, Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate is able to increase the levels of these hormones, leading to improved glucose regulation.
Biochemical and Physiological Effects:
In addition to its effects on blood glucose levels, Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate has been found to have a number of other biochemical and physiological effects. It has been shown to have antioxidant properties, as well as the ability to inhibit the growth of cancer cells. Additionally, Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate has been found to have anti-inflammatory properties, making it a potentially useful compound for the treatment of a variety of inflammatory conditions.
实验室实验的优点和局限性
One of the major advantages of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate is its potent inhibitory activity against DPP-4, making it a potentially useful compound for the treatment of diabetes. Additionally, its antitumor, antibacterial, and antifungal properties make it a promising candidate for the development of new drugs in these areas. However, there are also limitations to the use of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate in lab experiments. Its low yield and complex synthesis method make it difficult to produce in large quantities, and its potential toxicity must be carefully evaluated before it can be used in human trials.
未来方向
There are a number of potential future directions for research on Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate. One area of interest is the development of new drugs for the treatment of diabetes. Another potential application is the development of new anticancer drugs based on the structure of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate. Additionally, research could be focused on understanding the mechanism of action of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate in more detail, as well as exploring its potential use in the treatment of other diseases, such as inflammatory conditions and infections.
Conclusion:
Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate, or Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have a number of interesting biochemical and physiological effects, including potent inhibitory activity against DPP-4, antitumor, antibacterial, and antifungal properties, and anti-inflammatory effects. While there are limitations to the use of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate in lab experiments, its potential applications make it a promising area of research for the future.
合成方法
The synthesis of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate involves a multistep process that begins with the reaction of 4-isopropylthiophenol with 2-bromoacetophenone to form 1-(4-isopropylthiophenyl)-2-bromoethanone. This intermediate is then reacted with piperidine-1-carboxylic acid to form Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate. The overall yield of this process is approximately 50%.
科学研究应用
Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antibacterial, and antifungal properties. Additionally, Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase 4 (DPP-4), which is involved in the regulation of blood glucose levels.
属性
IUPAC Name |
methyl 4-[[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-14(2)25-17-6-4-15(5-7-17)12-18(22)20-13-16-8-10-21(11-9-16)19(23)24-3/h4-7,14,16H,8-13H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVRWGSXWNZESK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

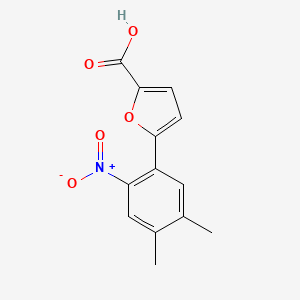


![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B2401889.png)
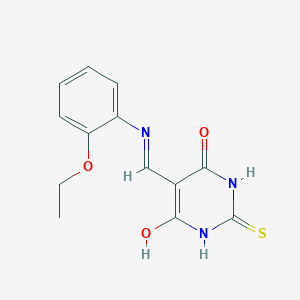
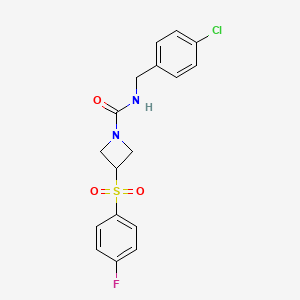

![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate](/img/structure/B2401896.png)
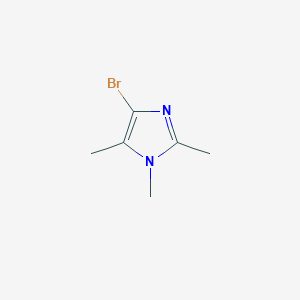
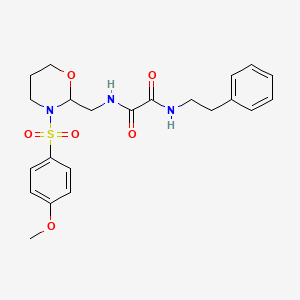

![N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2401902.png)

